2-吡啶-2-基嘧啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

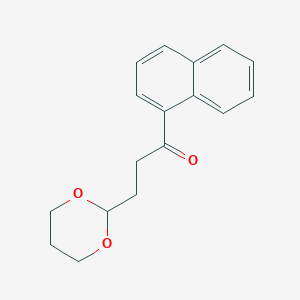

2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both pyridine and pyrimidine rings, which are important structural motifs in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, which are closely related to 2-pyridin-2-ylpyrimidine-5-carbaldehyde, has been achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with various nucleophiles, such as aniline and methylamine, under phase-transfer catalysis and traditional S(N)Ar conditions . These intermediates can be further transformed into fused-bicyclic pyrimidine substrates and subsequently derivatized to create unique GlambdaC base precursors .

Molecular Structure Analysis

The molecular structure of compounds related to 2-pyridin-2-ylpyrimidine-5-carbaldehyde has been studied using X-ray diffraction techniques. For instance, the structure of dimethylindium-pyridine-2-carbaldehyde oximate, which contains the pyridine-2-carbaldehyde moiety, reveals a dimeric arrangement with a central 6-membered InONInON ring flanked by two 5-membered InNCCN rings . This provides insight into the coordination chemistry and potential reactivity of the pyridine-2-carbaldehyde functional group.

Chemical Reactions Analysis

The pyridine-2-carbaldehyde moiety can participate in various chemical reactions. For example, it can react with Fe_2(CO)_9 and Ru_3(CO)_12 to form complexes with iron and ruthenium, respectively . These reactions highlight the ability of the aldehyde group to act as a ligand, coordinating to metals and forming complexes with potential catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyridin-2-ylpyrimidine-5-carbaldehyde derivatives can be inferred from related compounds. For instance, the crystal structure of a cadmium(II) complex derived from the condensation of 2-pyridinecarbaldehyde shows a distorted octahedral geometry around the metal center, with several hydrogen bonds stabilizing the crystal structure . This suggests that derivatives of 2-pyridin-2-ylpyrimidine-5-carbaldehyde may also form stable complexes with various metals, which could be useful in materials science and catalysis.

科学研究应用

非天然DNA碱基和结构稳定性

2-吡啶-2-基嘧啶-5-甲醛衍生物,如吡咯-2-甲醛,是非天然核酸碱基的一部分,有助于DNA稳定性。这些碱基通过范德华相互作用和形状匹配得到稳定,强调了它们在维持DNA结构完整性中的作用。值得注意的是,这些碱基的稳定性超出了基态,能够抵抗紫外可见光下的光降解,这对于在各种环境条件下维持遗传密码的完整性至关重要 (Ghosh et al., 2021).

合成和抗菌活性

包括2-吡啶-2-基嘧啶-5-甲醛在内的新型嘧啶衍生物的合成展示了其在药物化学中的多功能性。这些衍生物已通过一步合成方法合成,并表现出抗菌特性,标志着它们在开发新治疗剂中的潜力 (Rathod & Solanki, 2018).

配体形成和金属配合物

该化合物在形成席夫碱配体中起着至关重要的作用,导致产生各种金属配合物。这些配合物具有独特的性质,例如根据卤离子不同的平衡位移,展示了该化合物在形成结构多样且功能重要的配合物中的作用 (Purkait et al., 2016).

DNA双链中的疏水碱基配对

2-吡啶-2-基嘧啶-5-甲醛衍生物如吡咯-2-甲醛表现出疏水特性,并在DNA双链中形成特定的碱基配对。碱基配对中的这种特异性对于DNA的结构和功能多样性至关重要,为遗传密码的扩展提供了见解 (Mitsui et al., 2003).

在晶体学研究中的作用

该化合物的衍生物在晶体学研究中非常重要,揭示了分子结构和相互作用的见解。这些研究突出了该化合物在理解分子几何和氢键中的作用,这些作用在各种化学和生物过程中是基础性的 (Low et al., 2007).

作用机制

While the specific mechanism of action for “2-Pyridin-2-ylpyrimidine-5-carbaldehyde” is not available, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

While specific future directions for “2-Pyridin-2-ylpyrimidine-5-carbaldehyde” are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKGUSHYAFNZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647957 |

Source

|

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954226-94-9 |

Source

|

| Record name | 2-(2-Pyridinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)